tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Enantioselective Reduction Chiral Purity Statin Intermediate

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) is a chiral β-keto ester that serves as an indispensable C7 side-chain precursor for the two top-selling statin drugs, atorvastatin and rosuvastatin. It bears a single (5S)-configured secondary alcohol, a reactive α-chloromethyl group, and a tert-butyl ester protecting group that provides steric shielding and enhances organic-phase stability.

Molecular Formula C10H17ClO4
Molecular Weight 236.69 g/mol
CAS No. 154026-92-3
Cat. No. B041538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
CAS154026-92-3
Synonyms(5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester;  (S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester;  (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Butyl Ester;  (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Buty
Molecular FormulaC10H17ClO4
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)CC(CCl)O
InChIInChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1
InChIKeyWLRFCPQXWBDLRG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 154026-92-3): Procurement-Grade Chiral Statin Intermediate


tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) is a chiral β-keto ester that serves as an indispensable C7 side-chain precursor for the two top-selling statin drugs, atorvastatin and rosuvastatin [1]. It bears a single (5S)-configured secondary alcohol, a reactive α-chloromethyl group, and a tert-butyl ester protecting group that provides steric shielding and enhances organic-phase stability. Industrial supply of this compound is tightly coupled to enantiopurity and process-scale reproducibility, because even trace amounts of the (5R)-enantiomer or the over-reduced dihydroxy impurity can cascade into off-specification active pharmaceutical ingredients [2].

Why the (5S)-Enantiomer Cannot Be Replaced by Racemic or (5R)-Analogues in Statin Synthesis: Evidence from Comparative Biocatalysis


Substitution of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate with its racemic mixture (CAS 319924-73-7) or the (5R)-enantiomer (CAS 404958-08-3) is chemically plausible but functionally unacceptable in statin manufacturing. The downstream carbonyl reductase enzymes that convert (S)-CHOH to the key 1,3-diol intermediate (3R,5S)-CDHH are stringently enantioselective; only the (5S)-configured substrate is accepted with high catalytic efficiency [1]. Baker’s yeast reduction of the prochiral diketone produces the (R)-alcohol with merely 41–94% ee depending on process conditions, compared with >99.5% ee routinely achieved for the (S)-enantiomer via engineered alcohol dehydrogenases [2][3]. Consequently, adoption of the racemate or opposite enantiomer forces costly diastereomer separation, depresses overall yield, and introduces impurity profiles that fail ICH Q3A/B thresholds for finished drug substances.

Quantitative Differentiation Evidence for tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: Head-to-Head Comparator Data


Enantiomeric Excess: (S)-CHOH Exceeds 99.5% ee vs. 90–94% ee for (R)-CHOH and 41% ee for Whole-Cell Baker’s Yeast

In a direct head-to-head study, recombinant alcohol dehydrogenase from Lactobacillus brevis (recLBADH) reduced tert-butyl 6-chloro-3,5-dioxohexanoate to (S)-CHOH with enantiopurity exceeding 99.5% ee (de >99%), while the same substrate reduced with whole baker’s yeast afforded the (R)-enantiomer in only 90–94% ee, and under non-optimized conditions as low as 41% ee [1]. The near-perfect stereochemical fidelity of the (S)-enantiomer is a direct consequence of the enzyme’s pro-(S) specificity at the C5 carbonyl, which is absent in non-enzymatic or whole-cell fungal reductions.

Enantioselective Reduction Chiral Purity Statin Intermediate

Enzyme Engineering: LkTADH Mutant Exhibits 42-Fold Higher Specific Activity than Wild-Type LkADH for (S)-CHOH Production

A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkTADH: A94T/F147L/L199H/A202L) was directly compared with wild-type LkADH and Lactobacillus brevis ADH (LbADH) for the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH. LkTADH displayed a specific activity of 1.27 U/mg toward CDOH, representing a 42-fold increase over wild-type LkADH (0.03 U/mg) and a 3.7-fold increase over LbADH (0.34 U/mg) [1]. This order-of-magnitude enhancement translates to significantly reduced enzyme loading and shorter cycle times in large-scale manufacturing.

Alcohol Dehydrogenase Protein Engineering Biocatalysis

Process-Scale Productivity: Fed-Batch Enzymatic Synthesis Delivers 94% Yield and 99.5% ee at 100 g/L Substrate Loading

A fed-batch whole-cell process using E. coli expressing LkTADH achieved a final CDOH substrate concentration of 427 mM (100 g/L), producing (S)-CHOH in 94% isolated yield and 99.5% ee after 38 hours. The space-time yield reached 10.6 mmol/L/h and the NADP+ turnover number was 16,060 mol/mol—the highest values reported for this transformation [1]. In contrast, the classical recLBADH process reported a 72% yield at gram scale, and baker’s yeast approaches typically yielded 50% or less [2].

Fed-Batch Bioprocess Space-Time Yield Process Economics

Downstream Conversion: (S)-CHOH Enables 98.8% Substrate Conversion to (3R,5S)-CDHH with >99% ee

When (S)-CHOH is used as the substrate for carbonyl reductase R9M coupled with glucose dehydrogenase, a substrate conversion of 98.8% and a yield of 95.6% are achieved for tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), with >99% ee, under a substrate loading of 350 g/L [1]. This downstream efficiency is unattainable if the starting material contains significant (5R)-enantiomer, as non-matching stereochemistry at C5 leads to kinetic rejection by the reductase active site [2].

Carbonyl Reductase Dihydroxyhexanoate Rosuvastatin Side-Chain

Regulatory Impurity Qualification: (S)-CHOH Is Codified as Rosuvastatin Impurity 21 with Full ICH-Compliant Characterization

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is officially listed as Rosuvastatin Impurity 21 and is supplied with detailed characterization data compliant with ICH Q3A/B regulatory guidelines, including 1H/13C NMR, LC-MS, and chiral HPLC purity analysis [1][2]. This regulatory designation means the compound is the definitive reference material for impurity profiling in Abbreviated New Drug Applications (ANDAs) and commercial quality control of rosuvastatin calcium. The racemic analogue (CAS 319924-73-7) is catalogued as a distinct impurity (Rosuvastatin Impurity 46), underscoring that the two cannot be used interchangeably for regulatory submissions [3].

Reference Standard ANDA Pharmaceutical Impurity

Substrate Stability and Process Robustness: Fed-Batch Strategy Overcomes Poor Aqueous Stability of the Diketone Precursor

The diketone substrate tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) suffers from poor aqueous stability and partial substrate inhibition of the biocatalyst. The LkTADH whole-cell fed-batch process was specifically engineered to maintain a low steady-state CDOH concentration, thereby circumventing both degradation and inhibition. This enabled a final CDOH loading of 427 mM (100 g/L) while preserving 94% yield and 99.5% ee for (S)-CHOH [1]. Earlier batch processes without fed-batch control could not exceed substantially lower substrate concentrations without catastrophic yield loss.

Process Development Substrate Inhibition Fed-Batch Control

Evidence-Backed Application Scenarios for tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate Procurement


Enzymatic Route Scouting for Atorvastatin/Rosuvastatin Side-Chain Manufacture

Process chemistry teams selecting between chemical and enzymatic routes for the statin C7 side-chain should evaluate (S)-CHOH based on the 42-fold specific activity enhancement of the LkTADH mutant over wild-type LkADH [1] and the demonstrated fed-batch productivity of 94% yield at 100 g/L [2]. These metrics enable a direct cost-model comparison against the older recLBADH process (72% yield) or whole-cell baker’s yeast routes (≤50% yield) and inform enzyme sourcing and reactor design decisions.

ANDA Method Development and Quality Control for Rosuvastatin Calcium

Analytical development laboratories require well-characterized impurity standards to establish HPLC/LC-MS methods for ANDA submissions. (S)-CHOH, officially catalogued as Rosuvastatin Impurity 21, is supplied with comprehensive ICH-compliant characterization data (NMR, LC-MS, chiral HPLC) [3]. Its availability as a qualified reference material enables direct method validation without the lead time and cost of in-house synthesis and characterization, a clear advantage over non-certified generic alternatives.

Carbonyl Reductase Bioprocess Optimization Using Enantiopure (S)-CHOH Substrate

Industrial biotechnology groups engineering the second enzymatic step (carbonyl reductase-catalyzed reduction to (3R,5S)-CDHH) require (S)-CHOH of defined enantiopurity (>99% ee) to achieve the reported 98.8% substrate conversion and >99% ee product specification [4]. Use of lower-ee material results in kinetic rejection of the (5R)-impurity, reducing reactor productivity and necessitating downstream diastereomer separation. Procurement specifications should therefore mandate a minimum 99.0% ee certificate of analysis.

Supplier Qualification and Cost Benchmarking for Large-Scale Statin Intermediate Sourcing

When benchmarking contract manufacturers for multi-kilogram supply of (S)-CHOH, head-to-head process performance data serve as objective qualification criteria. The published space-time yield of 10.6 mmol/L/h and NADP+ turnover number of 16,060 mol/mol [2] provide a quantitative baseline. Suppliers unable to demonstrate comparable or superior metrics, or those relying on racemic resolution rather than direct asymmetric synthesis, will inherently carry higher cost structures due to 50% theoretical yield losses and additional purification unit operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.